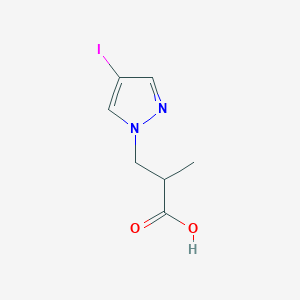
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate, commonly referred to as 1-ethylisoindoline-1,3-dione (EID), is an organic compound that has been widely studied due to its potential applications in a variety of areas. EID has been investigated for its use as a chemical intermediate, as a reagent in organic synthesis, and as a potential therapeutic agent. EID has been studied in both laboratory and clinical settings, and it has been found to have a variety of biochemical and physiological effects.
科学研究应用
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been studied for its potential applications in a variety of scientific fields, including organic chemistry, medicinal chemistry, and biotechnology. In organic chemistry, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been studied as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In biotechnology, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been used as a reagent in the synthesis of a variety of biopolymers, including proteins and nucleic acids.
作用机制
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are molecules that have a variety of physiological effects. By inhibiting the activity of COX-2, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been found to reduce the production of prostaglandins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been found to have a variety of biochemical and physiological effects. In laboratory studies, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been found to inhibit the activity of the enzyme COX-2, which can lead to a decrease in the production of prostaglandins. This can lead to a decrease in inflammation, pain, and fever. In clinical studies, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has been found to have anti-tumor and anti-diabetic effects, as well as effects on the nervous system, such as improved cognitive function.
实验室实验的优点和局限性
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it is relatively non-toxic, which makes it a safe reagent for use in laboratory experiments. However, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate is relatively expensive, and it has a limited shelf life, which can limit its use in laboratory experiments.
未来方向
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate has a variety of potential applications in the fields of organic chemistry, medicinal chemistry, and biotechnology. In organic chemistry, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate could be used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate could be further investigated as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In biotechnology, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate could be used as a reagent in the synthesis of a variety of biopolymers, including proteins and nucleic acids. Additionally, further research could be conducted to investigate the potential of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate as an inhibitor of other enzymes, such as proteases and kinases. Finally, further research could be conducted to investigate the potential of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate as a drug delivery system or a platform for the development of new drugs.
合成方法
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Buchwald-Hartwig amination. The most commonly used method for the synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate is the Williamson ether synthesis, which involves the reaction of a phenol and an alkyl halide in the presence of a base. This method is relatively simple and efficient, and it yields a high yield of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-ethyl cyclobutane-1,1-dicarboxylate with phthalic anhydride in the presence of a catalyst to form the intermediate compound, which is then further reacted with ammonium acetate to yield the final product.", "Starting Materials": [ "1-ethyl cyclobutane-1,1-dicarboxylate", "phthalic anhydride", "catalyst", "ammonium acetate" ], "Reaction": [ "Step 1: 1-ethyl cyclobutane-1,1-dicarboxylate is reacted with phthalic anhydride in the presence of a catalyst, such as p-toluenesulfonic acid, at a temperature of 100-120°C for 6-8 hours to form the intermediate compound, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate.", "Step 2: The intermediate compound is then reacted with ammonium acetate in the presence of a solvent, such as ethanol, at a temperature of 80-90°C for 12-16 hours to yield the final product, 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate.", "Step 3: The final product is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure compound." ] } | |
CAS 编号 |
2248275-31-0 |
产品名称 |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate |
分子式 |
C16H15NO6 |
分子量 |
317.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




